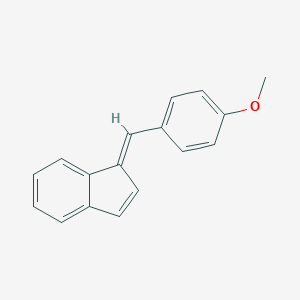
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether, also known as IMPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of ether, which is a class of organic compounds that contains an oxygen atom bonded to two alkyl or aryl groups. IMPE has been synthesized using different methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
生化和生理效应
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the blood and tissues of animals. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has also been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
实验室实验的优点和局限性
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has several advantages as a research tool, including its high purity, stability, and low toxicity. However, there are also some limitations to its use in lab experiments. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. Additionally, the synthesis of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can be challenging and requires specialized equipment and expertise.
未来方向
There are many potential future directions for research on 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether. Another area of interest is the use of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanisms of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study that can contribute to the understanding and development of this compound.
合成方法
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can be synthesized using different methods, including the reaction of 4-(1H-inden-1-ylidenemethyl)phenol with dimethyl sulfate and potassium carbonate, or the reaction of 4-(1H-inden-1-ylidenemethyl)phenol with methyl iodide and potassium carbonate. These methods have been reported in scientific literature and have been used to produce 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether with high yields and purity.
科学研究应用
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been investigated for its anticancer and anti-inflammatory properties. Studies have shown that 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can inhibit the growth of cancer cells and reduce inflammation in animal models. In materials science, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been used as a starting material for the synthesis of other compounds.
属性
CAS 编号 |
2428-41-3 |
|---|---|
产品名称 |
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether |
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC 名称 |
(1E)-1-[(4-methoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14O/c1-18-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
InChI 键 |
GESIZRSIANBQLM-NTCAYCPXSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
COC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



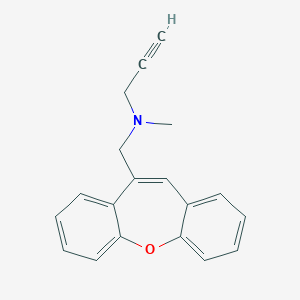
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
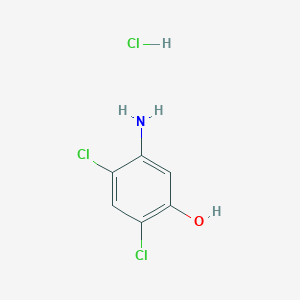
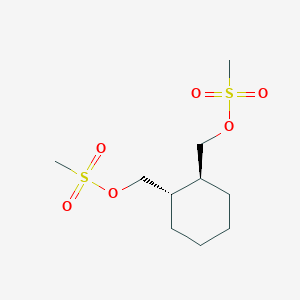
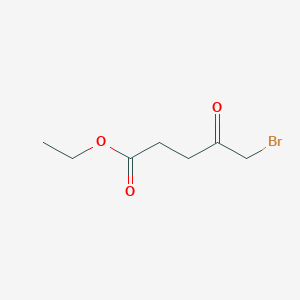
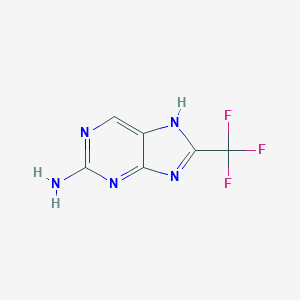
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
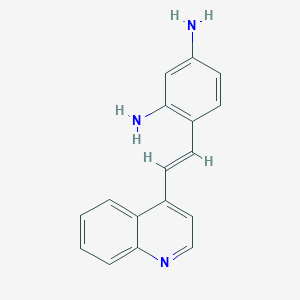
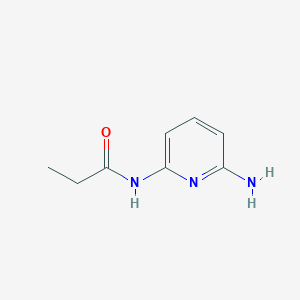
![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)